Methyl 1-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate is a chemical compound classified as a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a bromine atom and two methyl groups attached to the pyrazole ring, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
The synthesis of Methyl 1-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes the condensation of 4-bromo-3,5-dimethyl-1H-pyrazole with methyl 1H-pyrazole-3-carboxylate. This reaction is generally conducted in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide at elevated temperatures.
The reaction conditions are crucial for achieving optimal yields. The process often requires careful control of temperature and reaction time to ensure complete conversion of reactants to products. In industrial settings, these synthetic routes may be optimized for larger-scale production, employing continuous flow reactors and automated systems to enhance efficiency and consistency.
The molecular formula of Methyl 1-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate is , with a molecular weight of approximately 299.13 g/mol . The structure features:
The compound's InChI key is UINUDSMQMZQFSZ-UHFFFAOYSA-N, and its SMILES representation is CC1=C(C(=NN1CN2C=CC(=N2)C(=O)O)C)Br . These structural representations are essential for computational modeling and further chemical analysis.
Methyl 1-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to yield different derivatives depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often facilitated by transition metal catalysts.
These reactions are typically conducted under controlled conditions to maximize yield and minimize by-products. Common reagents include bases like sodium hydride for substitution reactions and oxidizing agents such as potassium permanganate for oxidation processes.
The mechanism of action for Methyl 1-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate involves its interaction with specific biological targets. The presence of the bromine atom and the structural configuration of the pyrazole rings play critical roles in determining its binding affinity to enzymes and receptors. This interaction can modulate biological pathways, leading to various pharmacological effects .
Methyl 1-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate appears as a powder under standard conditions. Its solubility profile varies depending on the solvent used, which is significant for its application in chemical reactions and biological studies.
The compound exhibits stability under ambient conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile makes it suitable for diverse applications in organic synthesis and medicinal chemistry .
Methyl 1-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate has several notable applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and exploring new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological properties, it may serve as a lead compound in drug development efforts targeting various diseases.
Industry: Utilized in developing new materials and chemicals due to its unique structural features that confer specific reactivity .
CAS No.: 6051-03-2
CAS No.: 21962-62-9
CAS No.: 4350-83-8
CAS No.: 204571-52-8
CAS No.: 73391-27-2
CAS No.: 14679-41-5